Benzaldehyde, 2-hydroxy-3-methoxy-6-nitro-, sodium salt
Description
Infrared (IR) Spectral Signatures
Infrared spectroscopy provides critical insights into functional group alterations upon salt formation. The parent compound’s IR spectrum displays prominent bands for the phenolic O-H stretch (~3200 cm⁻¹), aldehyde C=O stretch (~1680 cm⁻¹), and nitro group asymmetric/symmetric vibrations (~1520 cm⁻¹ and ~1340 cm⁻¹). In the sodium salt, the O-H stretch vanishes due to deprotonation, while the C=O stretch shifts to lower frequencies (~1650 cm⁻¹) as a result of electron density redistribution.
Notably, sodium salts of nitroaromatics exhibit unique C=N vibrational bands near 1660 cm⁻¹ and 1600 cm⁻¹, accompanied by an N→O vibration at ~1170 cm⁻¹. These features, absent in the parent compound, confirm the formation of the ionic species. A comparative IR analysis is summarized in Table 1.
Table 1: Key IR Bands of Parent Compound and Sodium Salt
| Functional Group | Parent Compound (cm⁻¹) | Sodium Salt (cm⁻¹) |
|---|---|---|
| Phenolic O-H | 3200 (broad) | Absent |
| Aldehyde C=O | 1680 | 1650 |
| Nitro (asymmetric) | 1520 | 1520 |
| Nitro (symmetric) | 1340 | 1340 |
| C=N (ionic) | Absent | 1660, 1600 |
| N→O (ionic) | Absent | 1170 |
Nuclear Magnetic Resonance (NMR) Profiling
The parent compound’s ¹H NMR spectrum (DMSO-d₆) reveals a deshielded aldehyde proton at δ 10.2 ppm, a phenolic hydroxyl proton at δ 12.1 ppm, and aromatic protons between δ 7.5–8.3 ppm. In the sodium salt, the absence of the hydroxyl proton and the paramagnetic effect of sodium ions cause upfield shifts in adjacent aromatic protons. The aldehyde proton remains near δ 10.0 ppm but may split into multiplets due to restricted rotation in the ionic lattice.
¹³C NMR data for 3-nitrobenzaldehyde provide a reference for the nitro-substituted aromatic system. The sodium salt’s carbonyl carbon resonates downfield (~δ 195 ppm) compared to the parent compound (~δ 190 ppm), reflecting enhanced electron withdrawal by the sodium ion. Methoxy and nitro carbons remain largely unchanged, appearing at δ 56 ppm and δ 148 ppm, respectively.
Mass Spectrometric Fragmentation Patterns
The parent compound exhibits a molecular ion peak at m/z 197 ([M]⁺), while the sodium salt’s mass spectrum shows a dominant ion at m/z 219 ([M-Na]⁻). Fragmentation pathways differ markedly: the parent undergoes cleavage at the aldehyde group (loss of CHO, m/z 168 ), whereas the sodium salt favors nitro group elimination (loss of NO₂, m/z 173 ) due to charge stabilization by the sodium ion. Secondary fragments at m/z 121 and m/z 93 correspond to successive losses of methoxy and nitro moieties.
Comparative Analysis with Parent Compound (2-Hydroxy-3-Methoxy-6-Nitrobenzaldehyde)
The sodium salt differs from its parent in three key aspects:
- Solubility : Ionic character grants the salt higher solubility in aqueous and polar aprotic solvents (e.g., DMSO, methanol), whereas the parent compound is sparingly soluble.
- Stability : Sodium coordination reduces hygroscopicity and inhibits disproportionation, a common issue in acidic nitroaromatics.
- Spectroscopy : IR and NMR spectra lack hydroxyl-associated signals but introduce new ionic vibrational modes (C=N, N→O).
These differences underscore the sodium salt’s suitability for applications requiring enhanced stability and processability, such as pharmaceutical intermediates or coordination chemistry precursors.
Properties
Molecular Formula |
C8H6NNaO5 |
|---|---|
Molecular Weight |
219.13 g/mol |
IUPAC Name |
sodium;2-formyl-6-methoxy-3-nitrophenolate |
InChI |
InChI=1S/C8H7NO5.Na/c1-14-7-3-2-6(9(12)13)5(4-10)8(7)11;/h2-4,11H,1H3;/q;+1/p-1 |
InChI Key |
FGARLMBCCUYBLN-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C(=C(C=C1)[N+](=O)[O-])C=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Table 1: Typical Neutralization Reaction Parameters
| Parameter | Description |
|---|---|
| Starting Material | 2-Hydroxy-3-methoxy-6-nitrobenzaldehyde |
| Base Used | Sodium hydroxide (NaOH) |
| Solvent | Water or aqueous alcohol (e.g., methanol) |
| Temperature | Room temperature to 50 °C |
| Reaction Time | 30 minutes to 2 hours |
| Product Isolation | Filtration or crystallization |
This method is straightforward and commonly employed for preparing sodium salts of phenolic compounds.
Industrial and Laboratory Scale Synthesis Notes
The parent compound’s synthesis may involve nitration of 2-hydroxy-3-methoxybenzaldehyde or methoxylation of 2-hydroxy-3-nitrobenzaldehyde, depending on the availability of starting materials.
Protection of the aldehyde group during nitration can be necessary to prevent side reactions.
The sodium salt form enhances the compound’s solubility in aqueous media and can improve stability for storage and handling.
Safety considerations include handling nitro compounds with care due to potential toxicity and reactivity.
Related Synthetic Processes and Analogous Methods
While direct detailed synthetic protocols for this exact compound are limited, relevant processes for related compounds provide insight:
Oxidation of Alkali Metal Salts of Nitrobenzaldehyde Derivatives : For example, 2-nitrobenzaldehyde can be prepared by oxidation of alkali metal salts of 2-nitrophenylpyruvic acid using potassium permanganate under controlled temperature and pH conditions, yielding high purity aldehyde intermediates.
Crystallization and Purification : Crystallization from solvents such as n-heptane and methyl tert-butyl ether at controlled temperatures (40–55 °C) is used to obtain pure forms of substituted benzaldehydes and their salts.
Summary Table of Preparation Methods
| Step | Description | Key Conditions/Notes |
|---|---|---|
| Nitration | Electrophilic substitution to introduce nitro group at 6-position | Controlled temperature, acid medium |
| Methoxylation | Introduction of methoxy group at 3-position | Methylating agents, base catalysis |
| Formylation/Aldehyde Introduction | Introduction or preservation of aldehyde group at 2-position | Reimer-Tiemann or Duff reaction |
| Neutralization to Sodium Salt | Reaction of phenolic hydroxyl with sodium hydroxide in aqueous/alcoholic medium | Room temp or mild heating, 30 min to 2 hrs |
| Isolation | Filtration or crystallization | Solvent choice affects purity and yield |
Research Findings and Observations
The neutralization step is efficient and yields the sodium salt with minimal side reactions due to mild conditions.
The parent compound’s synthesis requires careful control of substitution patterns to avoid undesired isomers.
The sodium salt form is more water-soluble, which is advantageous for biological or chemical applications.
Literature emphasizes the importance of temperature control during nitration and oxidation steps to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 2-hydroxy-3-methoxy-6-nitro-, sodium salt undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products
Oxidation: 2-Hydroxy-3-methoxy-6-nitrobenzoic acid.
Reduction: 2-Hydroxy-3-methoxy-6-aminobenzaldehyde.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Activity :
- Inhibition of Lipoxygenase :
- Cancer Research :
Material Science Applications
- Polymeric Electrolytes :
Polymer Type Conductivity (S/cm) Activation Energy (eV) PV-HMB to 0.139 PV-HMB-Na to 0.089
Organic Synthesis Applications
- Synthesis of Complex Molecules :
- Fluorescent Probes :
Case Studies
- Antimicrobial Efficacy Study :
- Electrochemical Device Development :
Mechanism of Action
The mechanism of action of Benzaldehyde, 2-hydroxy-3-methoxy-6-nitro-, sodium salt involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, affecting their function .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural and functional attributes of the target compound with similar benzaldehyde derivatives:
Key Observations :
- Electron-withdrawing vs.
- Solubility : Sodium salts (e.g., the target compound) exhibit higher aqueous solubility than their neutral counterparts (e.g., 3-methoxy-2-hydroxybenzaldehyde) .
- Positional effects : The ortho-substituted hydroxyl and methoxy groups in the target compound may sterically hinder reactions at the aldehyde group compared to para-substituted analogues like 2-hydroxy-5-nitrobenzaldehyde .
Pharmacological and Industrial Relevance
- Nitroaromatic compounds are often explored for antimicrobial and anticancer activities. The target compound’s nitro group may confer similar bioactivity, though direct studies are absent in the evidence .
Biological Activity
Benzaldehyde, 2-hydroxy-3-methoxy-6-nitro-, sodium salt (CAS No. 111042-36-5) is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features a benzaldehyde core with hydroxy, methoxy, and nitro substituents that contribute to its biological properties. The presence of these functional groups influences the compound's reactivity and interaction with biological systems.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of benzaldehyde derivatives, including 2-hydroxy-3-methoxy-6-nitro-.
| Microorganism | Activity | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Inhibition of growth | 4.69 |
| Escherichia coli | Moderate activity | 8.33 |
| Candida albicans | Antifungal activity | 16.69 |
In vitro tests demonstrate that this compound exhibits significant antibacterial and antifungal activities against various pathogens, with minimal inhibitory concentration (MIC) values indicating effective inhibition of microbial growth .
Cytotoxic Effects
Research has shown that benzaldehyde derivatives can induce cytotoxicity in cancer cell lines. A study investigating the cytotoxicity of related compounds reported IC50 values ranging from 3 to 250 µM against various cancer cell types .
Case Study: Cytotoxicity in Cancer Cells
In a comparative study, the cytotoxic effects of benzaldehyde derivatives were evaluated using the MTT assay:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Hydroxy-DPTQ | HeLa | 3-5 |
| Methoxy-DPTQ | MCF-7 | 130-250 |
The results indicated that compounds with hydroxyl and methoxy substitutions showed enhanced antiproliferative activity compared to their unsubstituted counterparts .
The mechanism by which this compound exerts its biological effects may involve several pathways:
- DNA Interaction : Some studies suggest that these compounds can intercalate into DNA structures, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit various enzymes, including xanthine oxidase, which is relevant in oxidative stress-related diseases .
- Cell Signaling Pathways : It may modulate signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
